

Toxicological Assessment of rac-5-Methylnicotine: A Technical Guide

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Compound of Interest		
Compound Name:	rac-5-Methylnicotine	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. The toxicological profile of **rac-5-Methylnicotine** is not well-established, and this guide synthesizes the limited available data with comparative information from related compounds. All laboratory work should be conducted with appropriate safety precautions.

**Executive Summary

rac-5-Methylnicotine is a synthetic analog of nicotine, classified as a tobacco alkaloid and also used as an insecticide.[1] A comprehensive toxicological profile for this compound is not publicly available. The majority of existing research focuses on its interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the central nervous system. This guide provides an in-depth analysis of the available data on rac-5-Methylnicotine, primarily from a pivotal study that examined a "methyl scan" of nicotine's pyrrolidinium ring. Due to the scarcity of direct toxicological data, this document also presents a comparative assessment with the well-characterized toxicology of nicotine and its more extensively studied analog, 6-methylnicotine. This "read-across" approach offers a preliminary perspective on the potential toxicological properties of rac-5-Methylnicotine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)



The primary pharmacological data available for 5-methylnicotine comes from a study by Xing et al. (2020), which investigated the binding and functional activity of various methylated nicotine analogs at the two major nAChR subtypes in the brain: $\alpha4\beta2$ and $\alpha7.[2][3]$ This research distinguished between the cis and trans isomers of 5-methylnicotine, revealing significant stereoselectivity in their receptor interactions.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of cis- and trans-5-methylnicotine for $\alpha4\beta2$ and $\alpha7$ nAChRs. The results indicate that the orientation of the methyl group at the 5-position of the pyrrolidinium ring critically influences receptor binding. Notably, cis-5'-methylnicotine displayed a low affinity for both receptor subtypes. In contrast, trans-5'-methylnicotine showed better tolerance at the $\alpha7$ receptor compared to the $\alpha4\beta2$ receptor.[2][3]

Compound	Receptor Subtype	Kı (nM)
(S)-Nicotine	α4β2	0.8 ± 0.1
α7	1100 ± 100	
trans-5'-Methylnicotine	α4β2	19 ± 2
α7	1400 ± 200	
cis-5'-Methylnicotine	α4β2	310 ± 40
α7	>10000	

Table 1: Receptor binding affinities (K_i) of 5-Methylnicotine isomers and (S)-Nicotine for $\alpha 4\beta 2$ and $\alpha 7$ nAChRs. Data extracted from Xing et al. (2020).

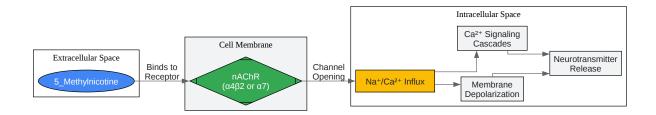
Functional Activity (Agonism)

The functional effects of 5-methylnicotine isomers were assessed using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing human nAChRs. This technique measures the ion flow through the receptor channel upon agonist binding. The study found that cis-5'-methylnicotine lacked agonist activity at both $\alpha4\beta2$ and $\alpha7$ receptors. Conversely, trans-5'-methylnicotine retained considerable agonist activity at the $\alpha7$ receptor.[2]



Compound	Receptor Subtype	EC50 (μM)	I _{max} (% of ACh)
(S)-Nicotine	α4β2	1.9 ± 0.3	85 ± 5
α7	11 ± 1	90 ± 6	
trans-5'- Methylnicotine	α4β2	22 ± 4	70 ± 8
α7	18 ± 3	80 ± 7	
cis-5'-Methylnicotine	α4β2	>100	<5
α7	>100	<5	

Table 2: Functional agonist potencies (EC₅₀) and maximal responses (I_{max}) of 5-Methylnicotine isomers and (S)-Nicotine at $\alpha 4\beta 2$ and $\alpha 7$ nAChRs. Data extracted from Xing et al. (2020).



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Figure 1: Generalized signaling pathway of nAChR activation by an agonist like 5-Methylnicotine.

Comparative Toxicology

Given the absence of comprehensive toxicological studies on **rac-5-Methylnicotine**, a comparative analysis with nicotine and 6-methylnicotine is presented to provide a preliminary risk assessment framework.



Acute Toxicity

Compound	Test Species	Route	LD ₅₀	Reference(s)
Nicotine	Human (estimated)	Oral	6.5 - 13 mg/kg	[4]
Rat	Oral	50 mg/kg	[3][5]	_
Mouse	Oral	3 mg/kg	[3][5]	
6-Methylnicotine	Rat (in vivo study)	Intravenous	More toxic than nicotine (quantitative LD ₅₀ not specified)	[6]
Rat (in vivo study)	Not specified	LD ₅₀ is 1.5-3 fold lower than nicotine	[7]	
rac-5- Methylnicotine	-	-	No data available	-

Table 3: Comparative acute toxicity (LD50) values.

Cytotoxicity

In vitro cytotoxicity studies have demonstrated that nicotine and 6-methylnicotine can reduce cell viability in a dose-dependent manner. Studies on 6-methylnicotine suggest it may have a greater cytotoxic potential than nicotine.



Compound	Cell Line	Assay	Key Findings	Reference(s)
Nicotine	MRC-5 (lung fibroblasts)	MTT	2 mM concentration reduced viability to 50%.	[8]
Keratinocytes, Hepatocytes	MTT	Concentration- dependent cytotoxicity.	[9]	
6-Methylnicotine	Human Bronchial Epithelial Cells (HBEC3-KT)	Not specified	Increased cytotoxicity compared to nicotine.	[2]
Human Bronchial Epithelial Cells (BEAS-2B)	CCK-8	More sensitive to 6-MN than nicotine.	[7][10]	
rac-5- Methylnicotine	-	-	No data available	-

Table 4: Comparative in vitro cytotoxicity data.

Genotoxicity

The mutagenic potential of nicotine and its analogs is a critical toxicological endpoint. The bacterial reverse mutation assay (Ames test) is a common method for assessing genotoxicity.



Compound	Test System	Key Findings	Reference(s)
Nicotine	Salmonella typhimurium (Ames Test)	Generally considered not mutagenic, though some studies show genotoxic effects at high concentrations.	[6]
6-Methylnicotine	Salmonella typhimurium (Ames Test)	E-liquid formulations showed similar mutagenicity to nicotine salt formulations.	[11]
rac-5-Methylnicotine	-	No data available	-

Table 5: Comparative genotoxicity data.

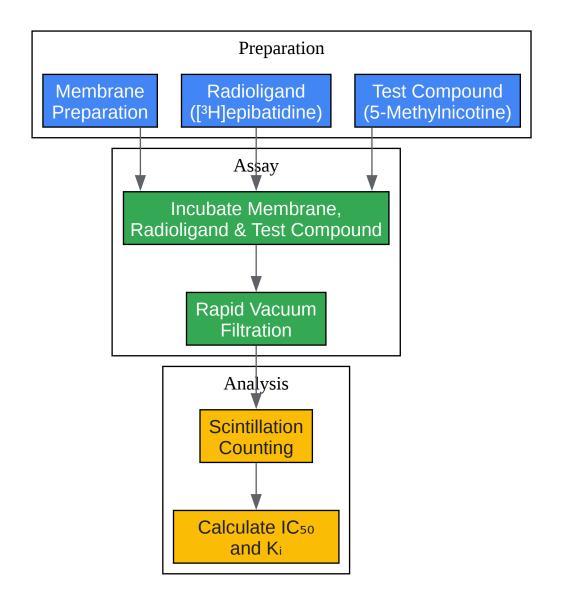
Experimental Protocols Radioligand Binding Assay (for nAChR Affinity)

This protocol is a representative method based on the study by Xing et al. (2020) and other standard procedures.[2][4][11][12][13]

- Membrane Preparation: Rat brain tissue (for native receptors) or cultured cells expressing
 the desired nAChR subtype are homogenized in ice-cold binding buffer (e.g., 50 mM TrisHCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The homogenate is
 centrifuged, and the resulting pellet (membrane fraction) is resuspended in fresh buffer.
- Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound (e.g., rac-5-Methylnicotine).
- Incubation: The plate is incubated for a defined period (e.g., 60-75 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.



- Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are washed with ice-cold buffer to remove unbound radioactivity.
- Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (K_i) of the test compound is calculated from its IC₅₀ value using the Cheng-Prusoff equation.





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Figure 2: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Assay (for Functional Activity)

This is a representative protocol for assessing agonist activity at ligand-gated ion channels expressed in Xenopus oocytes.[14][15][16][17][18]

- Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated. They are then
 microinjected with cRNA encoding the subunits of the desired human nAChR subtype (e.g.,
 α4 and β2, or α7). The oocytes are incubated for 2-7 days to allow for receptor expression.
- Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
- Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).
- Compound Application: The test compound (e.g., **rac-5-Methylnicotine**) is applied to the oocyte at various concentrations through the perfusion system.
- Data Acquisition: The current flowing across the oocyte membrane in response to the compound application is recorded.
- Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated, and the EC₅₀ (concentration for half-maximal response) and I_{max} (maximal response, often relative to a standard agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.

MTT Assay (for Cytotoxicity)

This is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][19][20][21]

• Cell Seeding: The chosen cell line (e.g., human lung fibroblasts, bronchial epithelial cells) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.



- Compound Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., rac-5-Methylnicotine). Control wells with medium alone and a vehicle control are included.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
 (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells
 with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan
 crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀
 (concentration that inhibits 50% of cell viability) can be calculated.

Bacterial Reverse Mutation Assay (Ames Test)

This is a representative protocol for assessing the mutagenic potential of a chemical.[6][22][23] [24]

- Strain Selection: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
- Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation that occurs in mammals.
- Exposure: The bacterial tester strains are exposed to various concentrations of the test compound (e.g., rac-5-Methylnicotine) in the presence of a small amount of histidine.
- Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.



- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Colony Counting: Only bacteria that have undergone a reverse mutation to a histidineindependent state will be able to grow and form colonies. The number of revertant colonies is counted for each plate.
- Data Analysis: The mutagenic potential of the compound is determined by comparing the
 number of revertant colonies in the test plates to the number of spontaneous revertant
 colonies in the negative control plates. A dose-dependent increase of at least two-fold in the
 number of revertants is typically considered a positive result. Positive controls with known
 mutagens are run in parallel to ensure the validity of the assay.

Conclusion and Future Directions

The available data on **rac-5-Methylnicotine** is currently limited to its interactions with nAChRs, where it displays significant stereoselectivity. The trans isomer retains considerable activity at the α 7 nAChR, while the cis isomer is largely inactive at both α 4 β 2 and α 7 subtypes. There is a critical lack of information regarding its broader toxicological profile, including acute toxicity, cytotoxicity, and genotoxicity.

Comparative analysis with nicotine and 6-methylnicotine suggests that methylation of the nicotine scaffold can lead to altered toxicity profiles, with 6-methylnicotine appearing to be more toxic than the parent compound. This underscores the necessity for a thorough and direct toxicological evaluation of **rac-5-Methylnicotine**.

Future research should prioritize:

- Acute toxicity studies (in vivo) to determine the LD₅₀ via relevant routes of exposure.
- In vitro cytotoxicity assays using a panel of relevant human cell lines (e.g., pulmonary, hepatic, neuronal).
- A full battery of genotoxicity tests, including the Ames test, an in vitro mammalian cell micronucleus test, and a chromosomal aberration assay.
- Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).



 Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

A comprehensive understanding of the toxicology of **rac-5-Methylnicotine** is essential for any future consideration of its use in consumer products or as a research tool.

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